3,4-Dibromo-5-fluorophenol
Description
3,4-Dibromo-5-fluorophenol is a halogenated phenolic compound featuring two bromine atoms at the 3- and 4-positions and a fluorine atom at the 5-position of the phenol ring. This substitution pattern confers distinct electronic, steric, and physicochemical properties, making it relevant in materials science, pharmaceutical intermediates, and supramolecular chemistry.
Properties
CAS No. |
1803716-58-6 |
|---|---|
Molecular Formula |
C6H3Br2FO |
Molecular Weight |
269.89 g/mol |
IUPAC Name |
3,4-dibromo-5-fluorophenol |
InChI |
InChI=1S/C6H3Br2FO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H |
InChI Key |
NZMWJBLGMVYYBI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)Br)Br)O |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,4-Dibromo-5-fluorophenol
The positional isomer 2,4-Dibromo-5-fluorophenol (CAS: 3D-CAA36934) shares the same molecular formula (C₆H₃Br₂FO) but differs in bromine substitution (2- and 4-positions vs. 3- and 4-positions). Key differences include:
- Acidity: The 2,4-substitution likely reduces phenolic acidity compared to 3,4-substitution due to weaker electron-withdrawing effects. Bromine at the ortho position (2-) may sterically hinder deprotonation.
- Reactivity : The 2,4-isomer may exhibit lower electrophilic aromatic substitution (EAS) activity at the para position due to steric crowding from adjacent bromine atoms.
- Commercial Availability : Both compounds are listed as discontinued in commercial catalogs, suggesting challenges in synthesis or niche applications .
Table 1: Comparison of Halogenated Phenols
Brominated/Fluorinated Aromatic Derivatives
- Its crystal structure reveals Br⋯Br interactions (3.499 Å) and C—H⋯H—C dihydrogen bonds, which stabilize the lattice . Such interactions may also occur in this compound but remain unverified.
- Ethyl 3-fluoro-4-methylphenyl sulfide: A fluorinated thioether with a methyl group at the 4-position. The fluorine atom’s electronegativity enhances sulfur’s nucleophilicity, a property less pronounced in phenolic systems due to competing resonance effects .
Functional Group Influence
- Fluorine vs. Bromine: Fluorine’s strong electron-withdrawing effect increases phenolic acidity more significantly than bromine. In this compound, the fluorine at the 5-position may dominate electronic effects, directing EAS reactions to the ortho and para positions relative to the -OH group.
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